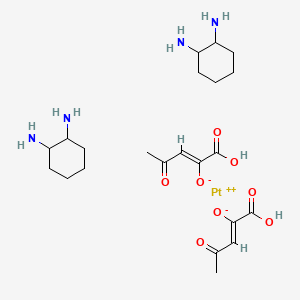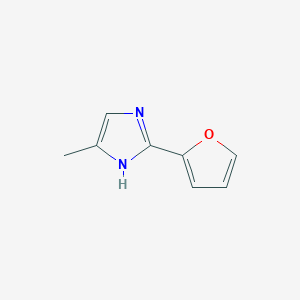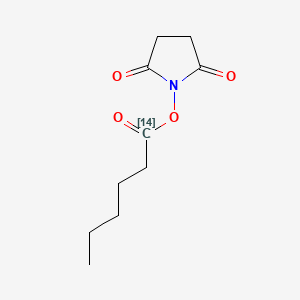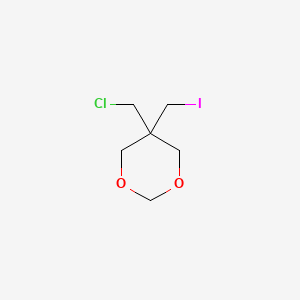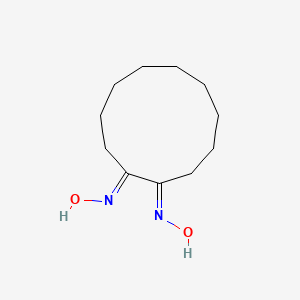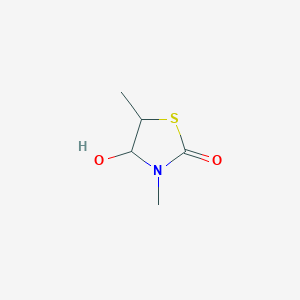
4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects .
Comparación Con Compuestos Similares
Thiazolidine-4-one: Known for its anticancer and antimicrobial activities.
Thiazole: Exhibits antioxidant, analgesic, and anti-inflammatory properties.
Thiazolidin-2,4-dione: Used in the treatment of diabetes and as an anti-inflammatory agent.
Uniqueness: 4-Hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one stands out due to its unique combination of biological activities and its potential for diverse applications in medicinal chemistry and industry. Its ability to undergo various chemical reactions and its pharmacological properties make it a highly valuable compound for research and development .
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-dimethyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H9NO2S/c1-3-4(7)6(2)5(8)9-3/h3-4,7H,1-2H3 |
Clave InChI |
ARHGJXNEMMBPRN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C(=O)S1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


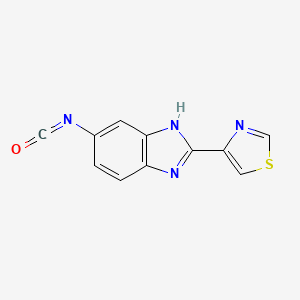
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
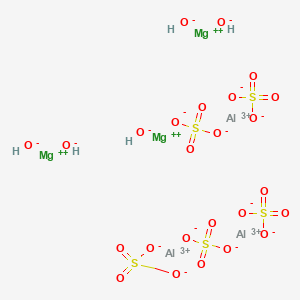
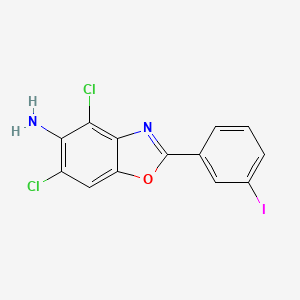
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
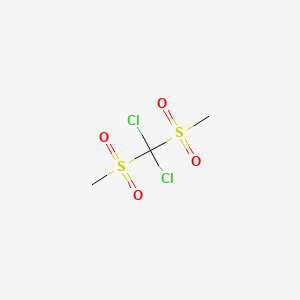
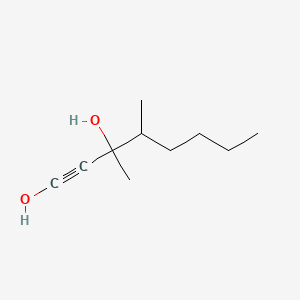
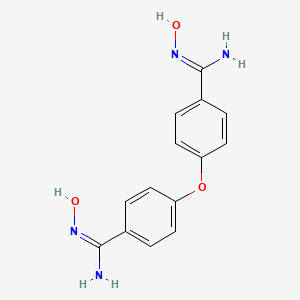
![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
